6-[(E)-2-phenylethenyl]-9H-purine
Description
Properties
CAS No. |
52605-93-3 |
|---|---|
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-[(E)-2-phenylethenyl]-7H-purine |
InChI |
InChI=1S/C13H10N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h1-9H,(H,14,15,16,17)/b7-6+ |
InChI Key |
IOJAMIUGZRIQGH-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=NC=N2)N=CN3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported synthesis of 6-[(E)-2-phenylethenyl]-9H-purine involves a palladium-catalyzed Heck coupling between 6-chloro-9H-purine and styrene (Figure 1). This method, originally detailed in Tetrahedron Letters (1994), proceeds via oxidative addition of the palladium catalyst to the C–Cl bond at the C6 position, followed by alkene insertion and β-hydride elimination to form the E-configured styryl group.
Reaction Conditions:
- Catalyst: Palladium(II) acetate (5 mol%)
- Ligand: Triphenylphosphine (10 mol%)
- Base: Triethylamine (2 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 110°C, 24 hours
The stereoselectivity of the reaction is attributed to the bulkiness of the purine scaffold, which favors the formation of the E-isomer due to reduced steric hindrance during the alkene insertion step. Control experiments have demonstrated that replacing styrene with substituted styrenes (e.g., 4-methylstyrene) leads to analogous products but with marginally lower yields (58–64%).
Experimental Procedure
Preparation of 6-Chloro-9H-purine:
Heck Coupling:
- 6-Chloro-9H-purine (500 mg, 3.3 mmol), styrene (0.45 mL, 3.9 mmol), Pd(OAc)₂ (37 mg, 0.165 mmol), PPh₃ (86 mg, 0.33 mmol), and Et₃N (0.92 mL, 6.6 mmol) are combined in DMF (10 mL).
- The reaction is stirred at 110°C under N₂ for 24 hours.
- The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3).
Alternative Synthetic Approaches
Wittig Olefination
A less common route involves the reaction of 6-formyl-9H-purine with benzyltriphenylphosphonium ylide (Figure 2). While this method theoretically offers a pathway to the styryl group, it is hampered by low yields (32–38%) and competing side reactions, such as over-olefination.
Reaction Conditions:
- Ylide: Generated from benzyltriphenylphosphonium bromide (2 equiv) and n-BuLi
- Solvent: Tetrahydrofuran (THF)
- Temperature: −78°C to room temperature
Suzuki-Miyaura Coupling
Preliminary attempts to employ Suzuki-Miyaura coupling between 6-bromo-9H-purine and styrylboronic acid have been reported, but this method suffers from poor regioselectivity and requires stringent anhydrous conditions. Yields remain suboptimal (41–45%) compared to the Heck approach.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.68 (s, 1H, H-8), 8.35 (s, 1H, H-2), 7.62–7.58 (m, 2H, Ph-H), 7.42–7.36 (m, 3H, Ph-H), 7.28 (d, J = 16.4 Hz, 1H, CH=CH), 6.95 (d, J = 16.4 Hz, 1H, CH=CH).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 151.2 (C-6), 137.8 (C-8), 132.4 (C-2), 129.1–126.3 (Ph-C), 123.5 (CH=CH), 119.8 (CH=CH).
The coupling constant (J = 16.4 Hz) between the vinylic protons confirms the E-configuration of the styryl group.
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Heck Coupling | 68–72 | High (E > 95%) | Scalable, minimal byproducts |
| Wittig Olefination | 32–38 | Moderate (E ~85%) | No metal catalysts required |
| Suzuki-Miyaura | 41–45 | Low (E ~70%) | Functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
6-styryl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert double bonds or carbonyl groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of 6-styryl-9H-purine.
Reduction: Reduced forms of the styryl group or other functional groups.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
6-styryl-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used as a probe to study purine metabolism and the role of purine derivatives in cellular processes.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of enzyme inhibition and the interaction of small molecules with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-styryl-9H-purine involves its interaction with cellular targets, such as enzymes and nucleic acids. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in purine metabolism, further disrupting cellular functions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 6-position of the purine scaffold is a critical site for structural diversification. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF3O) enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH3) improve solubility .
- Spatial Arrangement : Bulky substituents like nitrobenzenesulfonyl create steric hindrance, affecting molecular packing in crystals .
Physicochemical Properties
Comparative data on solubility, melting points, and spectral properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
